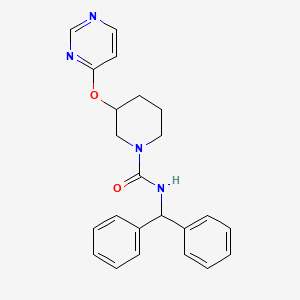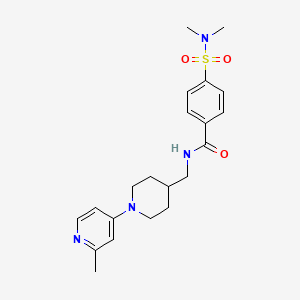![molecular formula C24H29FN6O B2608066 N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide CAS No. 2034445-23-1](/img/structure/B2608066.png)
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs due to its ability to cross the blood-brain barrier. The compound also contains a triazolidine ring, which is less common but can be found in certain antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the triazolidine ring is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the piperazine ring might be susceptible to reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, while the fluorophenyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Degradation
Piperazine derivatives are involved in metabolic pathways leading to the formation of various metabolites. For instance, piperazine rings in phenothiazine drugs degrade to form specific metabolites, showcasing the metabolic transformations these compounds undergo in biological systems (Breyer, Gaertner, & Prox, 1974).
Drug Disposition and Metabolism
The disposition and metabolism of novel compounds, including those with piperazine structures, have been studied to understand their pharmacokinetics. For example, SB-649868, an orexin receptor antagonist, undergoes extensive metabolism, highlighting the complex metabolic fate of these molecules in humans (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Pharmacokinetic Studies
Pharmacokinetic studies of compounds like D2624, related to anticonvulsant agents and containing dimethylphenyl groups, provide insights into the absorption, metabolism, and excretion of these drugs in rats and humans. Such studies are crucial for developing new therapeutic agents, indicating the importance of understanding the pharmacokinetic profiles of similar compounds (Martin, Bishop, Kerr, Moor, Moore, Sheffels, Rashed, Slatter, Berthon-Cedille, Lepage, Descombe, Picard, Baillie, & Levy, 1997).
Clinical Trials and Drug Safety
Clinical trials and studies on drug safety are vital aspects of research involving compounds like imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno), which was administered to patients with malignant melanoma. These studies help in understanding the therapeutic potential and safety profile of new drugs (Skibba, Ramirez, Beal, & Bryan, 1969).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN6O/c1-17-4-5-18(2)21(16-17)31-14-12-30(13-15-31)11-3-10-26-24(32)23-22(27-29-28-23)19-6-8-20(25)9-7-19/h4-9,16,22-23,27-29H,3,10-15H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBFQDOZRONFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)C3C(NNN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)



![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)

![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
